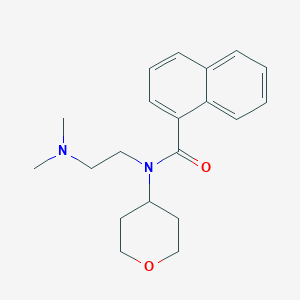

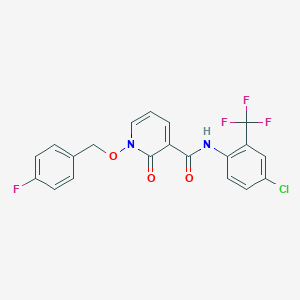

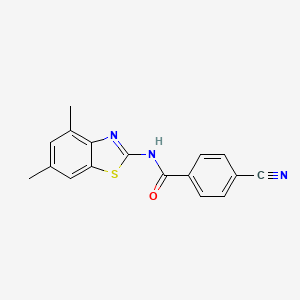

N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-1-naphthamide, commonly known as DAPH, is a synthetic compound that has been widely used in scientific research for its potent antioxidant and anti-inflammatory properties. DAPH has been shown to have a variety of biological effects, including the ability to scavenge free radicals, inhibit lipid peroxidation, and modulate the immune response.

科学的研究の応用

Alzheimer's Disease Diagnosis and Treatment

One significant application of derivatives similar to N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-1-naphthamide is in the diagnosis and treatment of Alzheimer's disease. The compound [18F]FDDNP, a radiofluorinated derivative, has been used in positron emission tomography (PET) scans to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This noninvasive technique facilitates the diagnostic assessment of Alzheimer's and assists in monitoring responses to treatments, highlighting the compound's potential in neurodegenerative disease research and management (Shoghi-Jadid et al., 2002).

Cancer Research

Derivatives of this compound have shown promise in cancer research. Carboxamide derivatives of benzo[b][1,6]naphthyridines, which include structures similar to the subject compound, exhibited potent cytotoxic activity against various cancer cell lines. These compounds have demonstrated growth inhibitory properties in murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds showing IC(50) values less than 10 nM. This suggests their potential use as chemotherapeutic agents (Deady et al., 2003).

Photopolymerization and 3D Printing

N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, which share a functional similarity with the discussed compound, have been utilized as one-component free radical photoinitiators in photopolymerization processes under various LED irradiations. These derivatives, particularly those with secondary and tertiary amine substituents, have shown efficiency in initiating free radical polymerization of acrylates. This application is crucial in developing materials for 3D printing technologies, offering advancements in material science and engineering (Zhang et al., 2018).

Antitumor Activities

The compound Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, related to this compound, has been synthesized and shown distinct inhibition of the proliferation of some cancer cell lines. This highlights the compound's potential application in the development of new antitumor agents, contributing to the ongoing search for effective cancer treatments (Liu et al., 2018).

作用機序

Target of Action

Similar compounds have been used as one-component free radical photoinitiators . These targets play a crucial role in initiating free radical or cationic photopolymerization under the irradiation of various LEDs .

Mode of Action

This compound interacts with its targets by initiating the free radical polymerization of acrylates under a LED at 405 nm . When combined with various additives, most of the multi-component photoinitiating systems are efficient in free radical photopolymerization at various wavelengths .

Biochemical Pathways

The affected pathways primarily involve the photopolymerization of acrylates and epoxides . The downstream effects include the synthesis of interpenetrated polymer networks and potential applications in 3D printing .

Result of Action

The molecular and cellular effects of this compound’s action include the initiation of free radical polymerization and the potential synthesis of interpenetrated polymer networks . These effects could have significant implications in fields like 3D printing .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of various additives and the wavelength of LED irradiation . For instance, the compound exhibits high efficiency in free radical photopolymerization at various wavelengths when combined with certain additives .

生化学分析

Biochemical Properties

Similar compounds, such as N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, have been synthesized and used as one-component free radical photoinitiators . These compounds can initiate the free radical polymerization of acrylates under LED light .

Molecular Mechanism

Similar compounds have been shown to initiate free radical polymerization of acrylates under LED light . This suggests that N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide may interact with biomolecules in a similar manner.

特性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-21(2)12-13-22(17-10-14-24-15-11-17)20(23)19-9-5-7-16-6-3-4-8-18(16)19/h3-9,17H,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRKGQXXJCYMPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1CCOCC1)C(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Chlorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2969772.png)

![1-[1-(Triazol-1-yl)cyclopropyl]ethanamine;dihydrochloride](/img/structure/B2969779.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2969790.png)

![(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969793.png)

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2969794.png)